SB-271046, also known as 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide, is a selective antagonist of the serotonin 5-HT6 receptor. [, , ] Developed by SmithKline Beecham, it has been a valuable tool in scientific research for investigating the role of 5-HT6 receptors in various physiological and pathological processes, particularly those related to cognition, memory, and neuropsychiatric disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of SB 271046 involves several key steps that utilize structure-activity relationship studies to optimize its efficacy and selectivity. Initial lead compounds were identified through screening, followed by modifications to enhance their pharmacological properties. The synthesis typically includes:
The detailed synthetic route often requires optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and minimize by-products .
The molecular formula of SB 271046 is , with a molar mass of approximately 451.98 g/mol. Its structure features:
The compound's three-dimensional structure can be represented using various chemical visualization tools that highlight its binding interactions within the receptor site .
SB 271046 undergoes several chemical reactions relevant to its mechanism of action:
These reactions are crucial for understanding how SB 271046 exerts its effects on neurotransmission and cognitive functions.
The primary mechanism of action for SB 271046 involves its role as a selective antagonist at the serotonin 6 receptor. By blocking this receptor:
SB 271046 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound for research applications and potential therapeutic use .
SB 271046 has been explored for various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3